molecular formula C12H18N6O4S2 B2955438 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448054-66-7

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No. B2955438
CAS RN: 1448054-66-7
M. Wt: 374.43
InChI Key: SKWSGUKLHJSLOU-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C12H18N6O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

The compound is involved in the synthesis of bioactive molecules, particularly in the context of sulfonamide and amide derivatives. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been achieved. These compounds were synthesized by reacting chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. These derivatives exhibit significant in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the synthesis of 1,3,4-oxadiazole bearing compounds, known for their biological activities, involves derivatives of the compound . A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized, demonstrating potential biological activity. These compounds were subjected to screening against the butyrylcholinesterase enzyme and underwent molecular docking studies to assess their binding affinity and orientation in the active sites of human proteins, indicating their relevance in drug discovery and development (Khalid et al., 2016).

In addition, research on benzenesulfonamides incorporating various moieties such as aroylhydrazone, piperidinyl, and sulfone has been conducted to investigate their inhibition capabilities against human carbonic anhydrase isozymes. These compounds showed significant inhibitory activity against certain isozymes, highlighting their potential in therapeutic applications, particularly in targeting tumor-associated isoforms (Alafeefy et al., 2015).

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4S2/c1-16-7-11(13-8-16)24(21,22)18-5-3-10(4-6-18)23(19,20)12-15-14-9-17(12)2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSGUKLHJSLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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